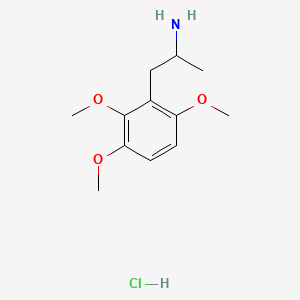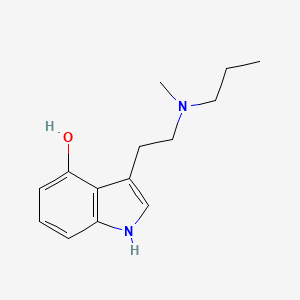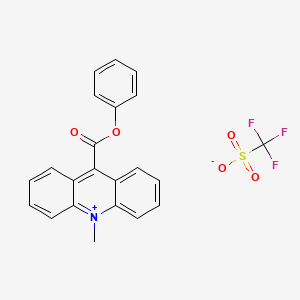
10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate
Übersicht
Beschreibung
10-Methyl-9-(Phenoxycarbonyl)Acridinium-(Trifluoromethylsulfonat): ist ein Acridiniumester, der für seine chemilumineszierenden Eigenschaften bekannt ist. Bei Oxidation mit Wasserstoffperoxid, Persulfaten und anderen Oxidationsmitteln unter alkalischen Bedingungen erzeugt er fluoreszierendes 10-Methyl-9-Acridon . Diese Verbindung wird häufig in Chemilumineszenzassays, Enzym-, Antigen-, Antikörper- und Hormon-Immunassays sowie zum Nachweis von Oxidationsmitteln in Umwelt-, biologischen und pharmazeutischen Proben verwendet .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
The primary target of 10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate is the electronically excited 10-methyl-9-acridinone . This compound is a chemiluminescent acridinium ester that produces fluorescent 10-methyl-9-acridone upon oxidation .
Mode of Action
In the reaction with OOH(-) in basic aqueous media, the cations of the compounds investigated were converted to electronically excited 10-methyl-9-acridinone . The chemiluminescence efficiency is the result of competition of the electrophilic center at C(9) between nucleophilic substitution by OOH(-) or OH(-) and the ability of the intermediates thus formed to decompose to electronically excited 10-methyl-9-acridinone .
Biochemical Pathways
The compound operates within the biochemical pathway of chemiluminescence, specifically in the oxidation of acridinium esters . The process is accompanied by the relatively effective emission of light, reaching quantum yields of approximately 2% and lying within the blue range of the spectrum .
Pharmacokinetics
It’s known that the compound is synthesized, purified, and identified . More research would be needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is the production of chemiluminescence . This is a process that emits light as a result of a chemical reaction. In this case, the reaction involves the oxidation of the compound, resulting in the emission of light .
Action Environment
The action of this compound is influenced by the environment in which it is present. The chemiluminescent properties of the compound were investigated in aliphatic alcohols, acetonitrile, and dimethyl sulfoxide in the presence of hydrogen peroxide and different bases . The values of decay rate constants and relative efficiencies depend linearly on polarity and acid-base properties of solvents as well as on concentration of bases .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It produces fluorescent 10-methyl-9-acridone upon oxidation with hydrogen peroxide, persulfate, and other oxidants under alkaline conditions . The nature of these interactions is primarily through the process of oxidation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its oxidation to produce fluorescent 10-methyl-9-acridone This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 10-Methyl-9-(Phenoxycarbonyl)Acridinium-(Trifluoromethylsulfonat) beinhaltet die Reaktion von 10-Methylacridon mit Phenylchloroformiat in Gegenwart einer Base, gefolgt von der Zugabe von Trifluormethansulfonsäure . Die Reaktion erfolgt typischerweise unter milden Bedingungen, und das Produkt wird durch Umkristallisation gereinigt.
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert. Die Synthese erfolgt im Allgemeinen nach ähnlichen Wegen wie Labormethoden, mit Optimierungen für Maßstab, Ausbeute und Reinheit .
Chemische Reaktionsanalyse
Arten von Reaktionen:
Substitution: Die Phenoxycarbonylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Persulfate und andere Oxidationsmittel unter alkalischen Bedingungen.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Fluoreszierendes 10-Methyl-9-Acridon.
Substitution: Je nach verwendetem Nukleophil können verschiedene substituierte Acridiniumderivate gebildet werden.
Wissenschaftliche Forschungsanwendungen
Chemie:
- Wird in Chemilumineszenzassays verwendet, um Oxidationsmittel nachzuweisen .
- Wirkt als fluoreszierende Sonde in verschiedenen chemischen Analysen .
Biologie:
- Wird in Enzym-, Antigen-, Antikörper- und Hormon-Immunassays eingesetzt .
- Wird zum Nachweis von reaktiven Sauerstoffspezies in biologischen Proben verwendet .
Medizin:
Industrie:
- Wird in der Umweltüberwachung verwendet, um Oxidationsmittel in Wasser- und Luftproben nachzuweisen .
Wirkmechanismus
Die chemilumineszierenden Eigenschaften von 10-Methyl-9-(Phenoxycarbonyl)Acridinium-(Trifluoromethylsulfonat) beruhen auf seiner Fähigkeit, bei Oxidation fluoreszierendes 10-Methyl-9-Acridon zu erzeugen . Die Oxidationsreaktion beinhaltet den Elektronentransfer vom Acridiniumester zum Oxidationsmittel, was zur Bildung eines angeregten Zwischenprodukts führt, das Licht emittiert, wenn es in den Grundzustand zurückkehrt . Dieser Mechanismus wird in verschiedenen Assays verwendet, um das Vorhandensein von Oxidationsmitteln und anderen Analyten nachzuweisen .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The phenoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, persulfates, and other oxidants in alkaline conditions.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
10-Methyl-9-(Phenoxycarbonyl)acridinium-Fluorosulfonat: Ein weiterer Acridiniumester mit ähnlichen chemilumineszierenden Eigenschaften.
9-Mesityl-2,7-dimethyl-10-phenylacridinium-Tetrafluoroborat: Eine verwandte Verbindung, die in Chemilumineszenzassays verwendet wird.
9-Mesityl-10-methylacridinium-Tetrafluoroborat: Ein weiteres Acridiniumderivat mit chemilumineszierenden Eigenschaften.
Einzigartigkeit: 10-Methyl-9-(Phenoxycarbonyl)Acridinium-(Trifluoromethylsulfonat) ist aufgrund seiner hohen chemilumineszenten Effizienz unter neutralen Bedingungen einzigartig, was es für eine Vielzahl von Anwendungen in Forschung und Industrie geeignet macht .
Eigenschaften
IUPAC Name |
phenyl 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16NO2.CHF3O3S/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15;2-1(3,4)8(5,6)7/h2-14H,1H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYQDSABWVKCEJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
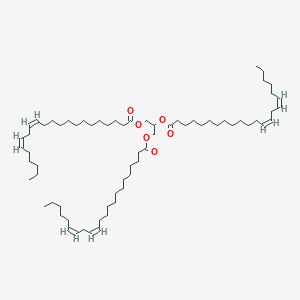

![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)


![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)
![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)
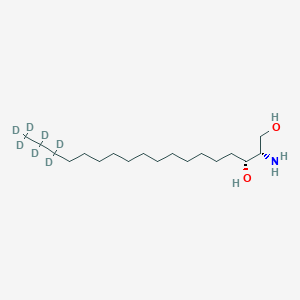
![6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine](/img/structure/B3026196.png)
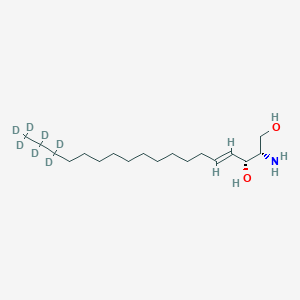
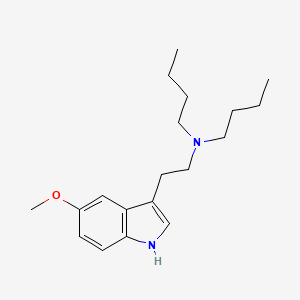
![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)
